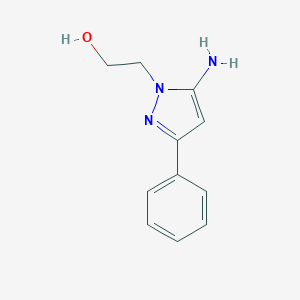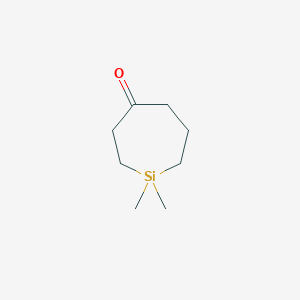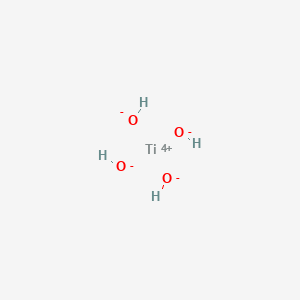
氢氧化钛
概述
描述
Titanium (IV) Hydroxide, also known as titanic acid, is an inorganic compound. Its composition comprises of the titanium (Ti) element, which is in the oxidation state +4, combined with hydroxide (OH). This forms a complex structure that possesses intriguing physical and chemical characteristics .
Synthesis Analysis
The production of Titanium (IV) Hydroxide typically involves the use of titanium tetrachloride (TiCl4). When titanium tetrachloride is introduced to water, it reacts vigorously, producing Titanium (IV) Hydroxide and hydrochloric acid (HCl). The reaction can be represented as follows: TiCl4 + 4H2O → Ti(OH)4 + 4HCl .
Chemical Reactions Analysis
As a hydroxide, Titanium (IV) Hydroxide behaves similarly to most metal hydroxides. It can react with acids to form a water and a corresponding titanium salt. The most common example of this is the reaction of Titanium (IV) Hydroxide with hydrochloric acid (HCl) to produce water and titanium chloride (TiCl4). Ti(OH)4 + 4HCl → TiCl4 + 4H2O . When heated, Titanium (IV) Hydroxide decomposes to produce Titanium (IV) Oxide (TiO2) and water .
科学研究应用
环境和能源应用:TiO2 纳米材料在光催化、太阳能电池和锂离子电池等环境和能源领域具有重要的应用。由于其优异的性能,它们在染料敏化太阳能电池、光催化制氢、CO2 还原和污染物去除中的用途得到了重点关注 (Wei 等人,2018)。
生物医学应用:钛及其合金广泛用于牙科、骨科和血液接触应用。TiO2 的纳米形貌,特别是纳米管形式,对于细胞粘附、生长和分化至关重要,使其成为植入材料的关键 (Kulkarni 等人,2015)。
光催化和光伏:TiO2 表面的改性,特别是 {001} 晶面,提高了光催化和光伏效率。采用金属和非金属掺杂等策略来将带隙扩展到可见光区域,从而提高其光催化性能 (Ong 等人,2014)。
传感器应用:TiO2 纳米粒子由于其高结晶度和特定的表面特性,被用于传感器应用。它们在电子和磁电器件中的有效性归因于其独特的结构和电子特性 (Latha 和 Lalithamba,2018)。
表面表征和植入材料:主要由 TiO2 组成的钛植入材料的表面特性对于它们的生物相容性至关重要。超声波清洗和消毒等技术被用于优化医学应用的表面特性 (Lausmaa 等人,1990)。
精细化学合成中的催化:钛用于合成精细化学品、药品和农用化学品的催化转化。它提供了与后期过渡金属基催化不同的替代途径和机制 (Manßen 和 Schafer,2020)。
医学中的光动力疗法:TiO2 纳米粒子用作光动力疗法中的光敏剂,用于治疗癌症和银屑病等疾病。它们能够在紫外光下产生活性氧,诱导靶向治疗中的细胞死亡 (Ziental 等人,2020)。
纳米结构材料制备:纳米结构 TiO2 被制备并集成到化学工程的新应用中,将基本原理与实际应用联系起来。这些纳米结构对于推进纳米技术至关重要 (Zeng,2011)。
安全和危害
未来方向
Titanium (IV) Hydroxide finds wide-ranging applications in diverse fields. In the realm of chemistry, it serves as an important intermediate in the production of other titanium compounds. Additionally, it is utilized as a mordant in textile dyeing, and as a pigment in paints and varnishes due to its high refractive index and strong hiding power. In the field of environmental science, Titanium (IV) Hydroxide demonstrates promising properties in the removal of pollutants .
属性
IUPAC Name |
titanium(4+);tetrahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Ti/h4*1H2;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZRNZOLAXHGLL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20338-08-3 (titanium(OH)4), 12651-23-9 (Parent) | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020338083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
115.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium hydroxide | |
CAS RN |
20338-08-3, 12651-23-9 | |
| Record name | Titanium tetrahydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20338-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020338083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TITANIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9EOP89V8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

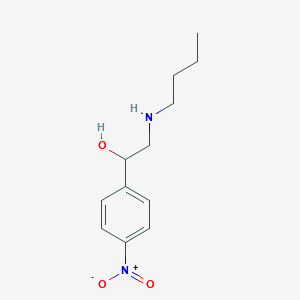
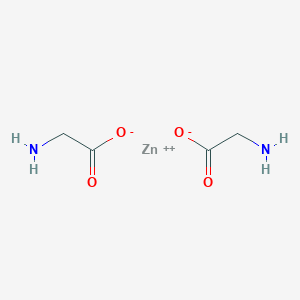
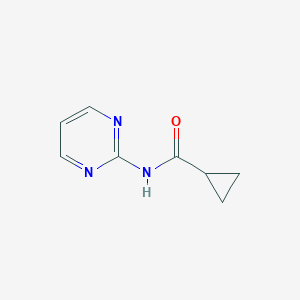
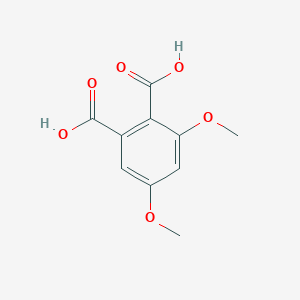
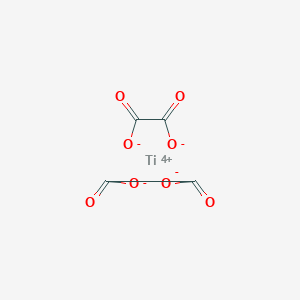
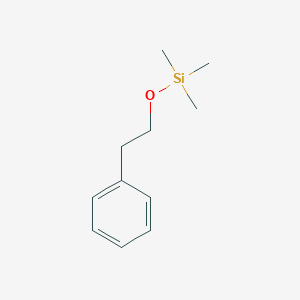
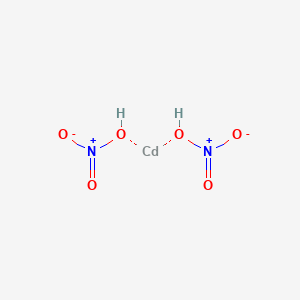
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
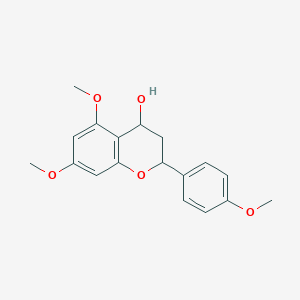
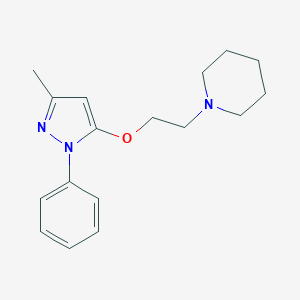
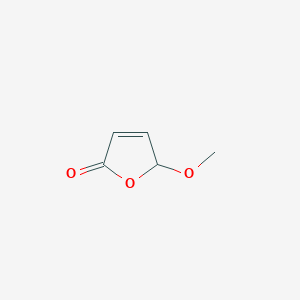
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
